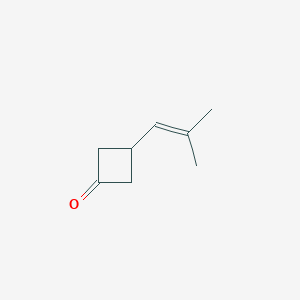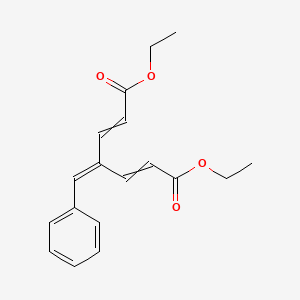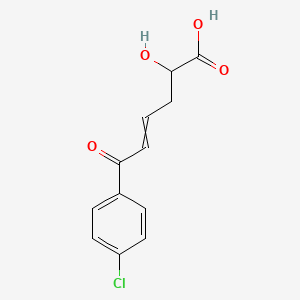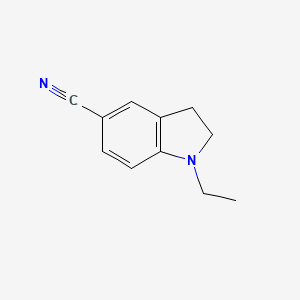![molecular formula C18H30O7 B14370414 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol CAS No. 91472-18-3](/img/structure/B14370414.png)
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol is a complex organic compound characterized by its unique structure, which includes a benzyloxy group and multiple ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol typically involves multi-step organic reactions. One common method includes the reaction of a benzyloxy-containing precursor with a polyether chain under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can facilitate binding to specific sites, while the polyether chain can enhance solubility and stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Benzyloxy-2-methyl-3-phenoxy-chromen-4-one: Another benzyloxy-containing compound with different structural features and applications.
Benzyloxyethanol: A simpler compound with a benzyloxy group, used in various chemical reactions and applications.
Uniqueness
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol is unique due to its combination of a benzyloxy group and a polyether chain, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
91472-18-3 |
|---|---|
Fórmula molecular |
C18H30O7 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]-3-phenylmethoxypropoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H30O7/c19-6-8-21-10-11-23-15-18(25-13-12-22-9-7-20)16-24-14-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 |
Clave InChI |
NZOWIZJBHDPJTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(COCCOCCO)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)

![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)




![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)

